Diethyl tartrate

Description

Properties

IUPAC Name |

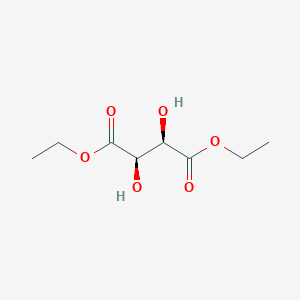

diethyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052597 | |

| Record name | Diethyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless viscous liquid with very faint winey odour | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble to insoluble in water; miscible in oil and alcohol | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.203-1.210 (20°) | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-91-2 | |

| Record name | Diethyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ72CPY58Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of Diethyl Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl tartrate, the diethyl ester of tartaric acid, is a chiral organic compound of significant interest in synthetic chemistry, particularly in the field of drug development. Its utility stems from the presence of two stereocenters, giving rise to three distinct stereoisomers: two enantiomers, (2R,3R)-diethyl tartrate and (2S,3S)-diethyl tartrate, and an achiral meso compound, (2R,3S)-diethyl tartrate.[1] The enantiomeric forms are widely employed as chiral ligands and auxiliaries in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation, which allows for the stereoselective synthesis of complex molecules.[2] This guide provides a comprehensive overview of the stereoisomers of diethyl tartrate, including their physical properties, synthesis, and key applications, with a focus on detailed experimental protocols.

Stereoisomers of Diethyl Tartrate

The three stereoisomers of diethyl tartrate are depicted below:

-

(+)-Diethyl L-tartrate ((2R,3R)-diethyl tartrate): Dextrorotatory.[2]

-

(-)-Diethyl D-tartrate ((2S,3S)-diethyl tartrate): Levorotatory.[2]

-

meso-Diethyl tartrate ((2R,3S)-diethyl tartrate): Optically inactive due to an internal plane of symmetry.[1]

Data Presentation: Physical Properties

The physical properties of the three stereoisomers of diethyl tartrate are summarized in the table below for easy comparison.

| Property | (+)-Diethyl L-tartrate ((2R,3R)) | (-)-Diethyl D-tartrate ((2S,3S)) | meso-Diethyl tartrate ((2R,3S)) |

| CAS Number | 87-91-2[1] | 13811-71-7[1] | 21066-72-8[1] |

| Molecular Formula | C₈H₁₄O₆[3] | C₈H₁₄O₆ | C₈H₁₄O₆[4] |

| Molecular Weight | 206.19 g/mol [3] | 206.19 g/mol | 206.19 g/mol [4] |

| Appearance | Colorless liquid[1] | Colorless or light yellow transparent liquid[5] | - |

| Melting Point | 17 °C[1] | 17 °C[5] | 17 °C[6] |

| Boiling Point | 280 °C[1] | 280 °C[5] | 280 °C[6] |

| Density | 1.204 g/mL[1] | 1.205 g/mL at 20 °C[7] | - |

| Specific Rotation ([α]D) | +8.5° (neat)[7] | -8.5° (neat)[7] | 0° |

| Refractive Index (nD20) | 1.446[7] | 1.446[7] | - |

| Solubility | Low in water[1] | - | - |

Experimental Protocols

Synthesis of Diethyl Tartrate Stereoisomers

The synthesis of diethyl tartrate is typically achieved through the Fischer esterification of the corresponding tartaric acid stereoisomer with ethanol in the presence of an acid catalyst.

4.1.1 General Workflow for Diethyl Tartrate Synthesis

Caption: General workflow for the synthesis of diethyl tartrate via Fischer esterification.

4.1.2 Detailed Protocol for Synthesis of Diethyl Tartrate

This protocol is adapted from a general procedure for Fischer esterification.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of the desired tartaric acid stereoisomer with an excess of absolute ethanol (approximately 2-3 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude diethyl tartrate by vacuum distillation to obtain the pure product.

Chiral Resolution of Tartaric Acid

The enantiomers of tartaric acid can be separated from a racemic mixture through a process called chiral resolution. The foundational work in this area was conducted by Louis Pasteur in 1848.[9]

4.2.1 Logical Relationship in Pasteur's Resolution of Tartaric Acid

Caption: Logical workflow of Pasteur's manual resolution of tartaric acid enantiomers.

4.2.2 Experimental Protocol for the Resolution of Racemic Tartaric Acid (Pasteur's Method)

This protocol is a conceptual description of Pasteur's landmark experiment.[9][10]

-

Preparation of Racemic Salt: Prepare a concentrated aqueous solution of sodium ammonium tartrate from racemic tartaric acid.

-

Crystallization: Allow the solution to slowly evaporate at a temperature below 28 °C. This will lead to the formation of two distinct types of crystals that are non-superimposable mirror images of each other.

-

Manual Separation: Using a magnifying glass and a pair of tweezers, carefully separate the two types of crystals based on their morphology.

-

Verification: Prepare separate aqueous solutions of each type of crystal.

-

Polarimetry: Measure the optical rotation of each solution using a polarimeter. One solution will rotate the plane of polarized light to the right (dextrorotatory), and the other will rotate it to the left (levorotatory) by an equal magnitude.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[11] The stereochemical outcome of the reaction is determined by the chirality of the diethyl tartrate ligand used.

4.3.1 Experimental Workflow for Sharpless Asymmetric Epoxidation

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

4.3.2 Detailed Protocol for the Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from established procedures for the Sharpless epoxidation.[11][12]

-

Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve powdered 3 Å molecular sieves in dichloromethane. Cool the suspension to -20 °C. To the cooled suspension, add one equivalent of either (+)-diethyl L-tartrate or (-)-diethyl D-tartrate, followed by the dropwise addition of one equivalent of titanium(IV) isopropoxide. Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.

-

Addition of Substrate: Add one equivalent of the allylic alcohol (e.g., geraniol) to the reaction mixture.

-

Epoxidation: Slowly add a solution of two equivalents of tert-butyl hydroperoxide (TBHP) in toluene dropwise to the reaction mixture, maintaining the temperature at -20 °C.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching the Reaction: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.

-

Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting epoxy alcohol by flash column chromatography on silica gel.

Stereochemical Outcome:

-

Using (+)-diethyl L-tartrate: The epoxide oxygen is delivered to the bottom face of the double bond when the allylic alcohol is oriented with the hydroxyl group in the lower right quadrant.

-

Using (-)-diethyl D-tartrate: The epoxide oxygen is delivered to the top face of the double bond in the same orientation.

Applications in Drug Development

The primary application of diethyl tartrate stereoisomers in drug development is their use as chiral building blocks and ligands in asymmetric synthesis.[13] The ability to selectively synthesize a single enantiomer of a drug molecule is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. The chiral epoxides produced via the Sharpless epoxidation are versatile intermediates that can be converted into a wide range of functional groups, enabling the synthesis of complex, enantiomerically pure pharmaceutical compounds.

Conclusion

The stereoisomers of diethyl tartrate are indispensable tools in modern organic synthesis. Their distinct stereochemical properties, coupled with their accessibility through straightforward synthetic and resolution procedures, make them highly valuable for the preparation of enantiomerically pure compounds. A thorough understanding of their properties and the experimental protocols for their use, as detailed in this guide, is essential for researchers and scientists working in drug development and other areas of chemical synthesis.

References

- 1. Diethyl tartrate - Wikipedia [en.wikipedia.org]

- 2. Diethyl tartrate | 408332-88-7 | Benchchem [benchchem.com]

- 3. (+)-Diethyl L-tartrate [webbook.nist.gov]

- 4. meso-Tartaric acid diethyl ester | CAS#:21066-72-8 | Chemsrc [chemsrc.com]

- 5. Diethyl [S-(R*,R*)]-tartrate | C8H14O6 | CID 117410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diethyl meso-tartrate [stenutz.eu]

- 7. (-)-Diethyl D -tartrate = 99 13811-71-7 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. 5.4 Pasteur’s Discovery of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. odinity.com [odinity.com]

- 13. Diethyl Tartrate Manufacturers & Suppliers [tartaric-acid-china.com]

(R,R)-Diethyl tartrate vs (S,S)-Diethyl tartrate

An In-depth Technical Guide to (R,R)- and (S,S)-Diethyl Tartrate for Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Diethyl tartrate and (S,S)-Diethyl tartrate are the enantiomeric forms of diethyl 2,3-dihydroxybutanedioate. These chiral molecules are of immense importance in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (R,R)- and (S,S)-diethyl tartrate, with a focus on their roles as chiral auxiliaries and building blocks in asymmetric synthesis.

As enantiomers, (R,R)- and (S,S)-diethyl tartrate possess identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. However, they exhibit opposite optical rotations and interact differently with other chiral molecules, a property that is harnessed in asymmetric catalysis and chiral resolution.[2][3]

Core Concepts: Enantiomers and Chirality

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (R,R)- and (S,S)-diethyl tartrate for easy comparison. As enantiomers, their physical properties are identical, with the exception of the sign of their specific optical rotation.

| Property | (R,R)-Diethyl Tartrate | (S,S)-Diethyl Tartrate |

| Synonyms | (+)-Diethyl L-tartrate, Diethyl (2R,3R)-tartrate | (-)-Diethyl D-tartrate, Diethyl (2S,3S)-tartrate |

| CAS Number | 87-91-2[1][3] | 13811-71-7[3] |

| Molecular Formula | C₈H₁₄O₆[4][5] | C₈H₁₄O₆[5] |

| Molecular Weight | 206.19 g/mol [4][6] | 206.19 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[7] | Colorless to pale yellow liquid |

| Melting Point | 17 °C[1][3] | 17 °C |

| Boiling Point | 280 °C (at 1013 hPa)[1][3][8] | 270 - 274 °C (at 1013 hPa)[8] |

| 162 °C (at 19 mmHg) | 162 °C (at 25 hPa) | |

| Density | 1.204 g/mL at 25 °C[1] | 1.20 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.446[1] | 1.444 - 1.448[7] |

| Specific Rotation [α]²⁰/D | +8.5° (neat)[9] | -8.5° (neat) |

Experimental Protocols

Synthesis of (R,R)- and (S,S)-Diethyl Tartrate

The synthesis of both (R,R)- and (S,S)-diethyl tartrate is typically achieved through the Fischer esterification of the corresponding enantiomer of tartaric acid with ethanol in the presence of an acid catalyst.[10]

Materials:

-

(2R,3R)-(+)-Tartaric acid or (2S,3S)-(-)-Tartaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid or dry hydrochloric acid gas

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add the respective tartaric acid enantiomer and an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, cool the mixture in an ice bath and saturate it with dry hydrochloric acid gas.[10]

-

Heat the mixture to reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl tartrate.

-

Purify the crude product by vacuum distillation to yield the pure (R,R)- or (S,S)-diethyl tartrate.[10]

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

The Sharpless asymmetric epoxidation is a cornerstone of modern asymmetric synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[11][12] The choice of the diethyl tartrate enantiomer dictates the stereochemical outcome of the epoxidation.

Materials:

-

Allylic alcohol

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

-

(R,R)-Diethyl tartrate or (S,S)-Diethyl tartrate

-

tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)

-

Dichloromethane (anhydrous)

-

Molecular sieves (4Å, powdered)

Equipment:

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

-

Syringes and needles

-

Dry ice/acetone bath

Procedure:

-

Under an inert atmosphere (nitrogen or argon), charge a flame-dried flask with powdered 4Å molecular sieves and anhydrous dichloromethane.

-

Cool the flask to -20 °C.

-

Add titanium(IV) isopropoxide via syringe, followed by the dropwise addition of the chosen diethyl tartrate enantiomer. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

-

Add the allylic alcohol to the reaction mixture.

-

Slowly add the pre-cooled anhydrous TBHP solution dropwise, ensuring the internal temperature remains below -10 °C.

-

Stir the reaction at -20 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

-

Stir vigorously for 1 hour, then separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by flash column chromatography.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) of a chiral product is a measure of its optical purity. It is crucial to determine the ee of the products obtained from asymmetric reactions. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method.

General HPLC Protocol for ee Determination:

-

Column Selection: Choose a suitable chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). The selection depends on the specific analyte.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve good separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.

-

Calculation of ee: The enantiomeric excess is calculated from the areas of the two peaks using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the areas of the peaks corresponding to the major and minor enantiomers, respectively.

Applications in Asymmetric Synthesis and Drug Development

(R,R)- and (S,S)-diethyl tartrate are indispensable tools in the synthesis of a wide range of chiral molecules, including natural products, pharmaceuticals, and agrochemicals.

Sharpless Asymmetric Epoxidation

As detailed in the experimental protocol, the most prominent application of diethyl tartrate enantiomers is in the Sharpless asymmetric epoxidation. This reaction provides access to enantiomerically enriched 2,3-epoxyalcohols, which are versatile intermediates that can be converted into diols, aminoalcohols, and other valuable chiral building blocks.[11][12] The predictability of the stereochemical outcome based on the choice of the diethyl tartrate enantiomer makes it a powerful tool for target-oriented synthesis.

Chiral Ligands for Other Asymmetric Reactions

The hydroxyl groups of diethyl tartrate can be further modified to generate a variety of chiral ligands for other metal-catalyzed asymmetric reactions. For instance, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from diethyl tartrate, are effective ligands for asymmetric additions to carbonyls, Diels-Alder reactions, and other transformations.[3]

Chiral Building Blocks

Beyond their use as chiral auxiliaries, (R,R)- and (S,S)-diethyl tartrate can also serve as chiral building blocks, where their stereocenters are incorporated into the final target molecule. They are particularly useful for the synthesis of molecules containing a 1,2-diol moiety.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[2] Diethyl tartrate and its derivatives can be used as chiral resolving agents. The principle involves the reaction of the racemic mixture with an enantiomerically pure tartrate derivative to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[13][14] Following separation, the resolving agent is removed to yield the separated enantiomers. For example, racemic amines can be resolved by forming diastereomeric salts with a chiral tartaric acid derivative.[15][16]

Conclusion

(R,R)- and (S,S)-diethyl tartrate are fundamental and versatile chiral reagents in modern organic chemistry. Their ready availability, relatively low cost, and the high degree of stereocontrol they impart in asymmetric reactions have solidified their importance in both academic research and industrial applications, particularly in the development of new pharmaceuticals. A thorough understanding of their properties and reactivity is essential for any scientist working in the field of asymmetric synthesis and drug development.

References

- 1. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Diethyl tartrate - Wikipedia [en.wikipedia.org]

- 4. Diethyl tartrate | C8H14O6 | CID 6993580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl [S-(R*,R*)]-tartrate | C8H14O6 | CID 117410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl tartrate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. diethyl laevo-tartrate [thegoodscentscompany.com]

- 8. (2S,3S)-(-)-Diethyl tartrate CAS 13811-71-7 | 818685 [merckmillipore.com]

- 9. fao.org [fao.org]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl tartrate, an organic compound with the chemical formula C₈H₁₄O₆, is a versatile diester of tartaric acid.[1] It exists as three stereoisomers: the chiral enantiomers (R,R)- and (S,S)-diethyl tartrate, and the achiral meso form. The chiral isomers, particularly the naturally occurring L-(+)-diethyl tartrate ((2R,3R)-diethyl tartrate) and its D-(-)-enantiomer, are of significant interest in the fields of organic synthesis and drug development.[2] They serve as crucial chiral building blocks and auxiliaries in asymmetric synthesis, enabling the stereoselective preparation of complex molecules with high enantiomeric purity.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl tartrate, complete with experimental protocols and graphical representations of key chemical processes.

Physical Properties

Diethyl tartrate is a colorless to light yellow, thick, and oily liquid with a faint, wine-like or fruity odor.[1][4] Its physical properties are summarized in the tables below, with data presented for the common stereoisomers where available.

General Physical Properties

| Property | Value | References |

| Molecular Formula | C₈H₁₄O₆ | |

| Molar Mass | 206.19 g/mol | [5] |

| Appearance | Colorless to light yellow, transparent liquid | [4] |

Stereoisomer-Specific Physical Properties

Table 1: Physical Properties of Diethyl Tartrate Stereoisomers

| Property | (+)-Diethyl L-tartrate (2R,3R) | (-)-Diethyl D-tartrate (2S,3S) | Diethyl DL-tartrate (racemic) | Diethyl meso-tartrate | References |

| CAS Number | 87-91-2 | 13811-71-7 | 57968-71-5 | 21066-72-8 | |

| Melting Point | 17 °C | 17 °C | 18 °C | - | [6] |

| Boiling Point | 280 °C (at 760 mmHg) | 280 °C (at 760 mmHg) | 280 °C | - | |

| 162 °C (at 19 mmHg) | 162 °C (at 19 mmHg) | - | - | [7][8] | |

| Density | 1.204 g/mL (at 25 °C) | 1.205 g/mL (at 20 °C) | 1.203 g/mL | - | [8][9] |

| Refractive Index (n_D²⁰) | 1.446 | 1.446 | 1.447 | - | [8][10] |

| Optical Rotation | [α]²⁰_D +7.6° to +7.9° (neat) | [α]²³_D -8.5° (neat) | 0° | 0° | [8][11] |

| [α]²⁰_D +25.0° to +27.0° (c=1 in H₂O) | [α]²⁰_D -25° to -27° (c=1 in H₂O) | - | - | [12] |

Solubility Profile

Table 2: Solubility of Diethyl Tartrate

| Solvent | Solubility | References |

| Water | Low solubility to soluble | [1][6][5] |

| Ethanol | Soluble | [1] |

| Diethyl ether | Soluble | [1] |

| Oil | Miscible | [5] |

| Alcohol | Miscible | [5] |

Chemical Properties and Reactivity

The chemical reactivity of diethyl tartrate is primarily dictated by its ester and secondary alcohol functional groups. It can undergo hydrolysis, oxidation, and serve as a chiral ligand in various asymmetric transformations.

Synthesis of Diethyl Tartrate

A common method for the synthesis of diethyl tartrate is the Fischer esterification of tartaric acid with ethanol in the presence of an acid catalyst.

Caption: Synthesis of Diethyl Tartrate via Fischer Esterification.

Hydrolysis

The ester groups of diethyl tartrate can be hydrolyzed under acidic or basic conditions to yield tartaric acid and ethanol. The kinetics of alkaline hydrolysis have been studied and show that the reaction follows specific base catalysis.

Oxidation

The secondary hydroxyl groups of diethyl tartrate can be oxidized to ketones using appropriate oxidizing agents.

Sharpless Asymmetric Epoxidation

One of the most significant applications of chiral diethyl tartrate is its use as a ligand in the Sharpless asymmetric epoxidation of allylic alcohols.[2] In this reaction, a titanium(IV) isopropoxide catalyst, diethyl tartrate, and an oxidizing agent such as tert-butyl hydroperoxide (TBHP) are used to convert a prochiral allylic alcohol into a chiral epoxide with high enantioselectivity.[2] The choice of the diethyl tartrate enantiomer dictates the stereochemistry of the resulting epoxide.

Caption: Sharpless Asymmetric Epoxidation Workflow.

Experimental Protocols

The following section details the methodologies for the synthesis of diethyl tartrate and the determination of its key physical and chemical properties.

Synthesis of (+)-Diethyl L-tartrate

This protocol is adapted from a literature procedure for the esterification of tartaric acid.[4]

Materials:

-

L-(+)-Tartaric acid

-

Absolute ethanol

-

Amberlyst 15 (or other suitable acid catalyst)

-

Magnetic stir bar

-

Round bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a dry round bottom flask equipped with a magnetic stir bar and a reflux condenser, combine L-(+)-tartaric acid, a molar excess of absolute ethanol, and a catalytic amount of Amberlyst 15.

-

Heat the mixture to reflux with gentle stirring for an extended period (e.g., 48 hours) to drive the equilibrium towards the product.

-

After the reaction is complete (monitored by a suitable technique like TLC), cool the mixture to room temperature.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess ethanol.

-

The resulting crude product can be further purified by vacuum distillation.

Determination of Melting Point

This is a general procedure for determining the melting point of a low-melting solid like diethyl tartrate.

Materials:

-

Diethyl tartrate sample

-

Capillary tubes

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

Procedure:

-

If the diethyl tartrate is liquid at room temperature, cool it until it solidifies.

-

Introduce a small amount of the solidified diethyl tartrate into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

For a pure substance, the melting range should be narrow (0.5-1 °C).

Determination of Boiling Point

This is a general procedure for determining the boiling point of a liquid organic compound.

Materials:

-

Diethyl tartrate sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block, oil bath)

Procedure:

-

Place a small amount (a few milliliters) of diethyl tartrate into a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gradually. As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of diethyl tartrate in various solvents.

Materials:

-

Diethyl tartrate sample

-

A selection of solvents (e.g., water, ethanol, diethyl ether)

-

Small test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Add approximately 1 mL of the chosen solvent to a small test tube.

-

Add a few drops of diethyl tartrate to the solvent.

-

Vigorously shake or stir the mixture for about 30 seconds.

-

Observe the mixture to see if the diethyl tartrate has dissolved completely. If a single, clear phase is formed, the substance is soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or sparingly soluble.

-

Repeat the process with different solvents to establish a solubility profile.

Measurement of Optical Rotation

This is a general procedure for measuring the optical rotation of a chiral substance using a polarimeter.

Materials:

-

Diethyl tartrate sample (e.g., (+)-Diethyl L-tartrate)

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., water or ethanol)

Procedure:

-

Prepare a solution of diethyl tartrate of a known concentration by accurately weighing a sample and dissolving it in a specific volume of solvent in a volumetric flask.

-

Calibrate the polarimeter by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Rinse the polarimeter cell with the prepared diethyl tartrate solution and then fill it, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Conclusion

Diethyl tartrate, particularly in its chiral forms, is a compound of significant importance in modern organic chemistry and drug development. Its well-defined physical properties and versatile chemical reactivity make it an invaluable tool for the synthesis of enantiomerically pure molecules. This guide has provided a detailed overview of its key characteristics and the experimental methodologies used to determine them, offering a valuable resource for researchers and scientists working with this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. embibe.com [embibe.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. byjus.com [byjus.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pennwest.edu [pennwest.edu]

- 8. scribd.com [scribd.com]

- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 10. torontech.com [torontech.com]

- 11. brainly.in [brainly.in]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of Diethyl Tartrate from Tartaric Acid: A Technical Guide

Introduction

Diethyl tartrate is a diester of tartaric acid, widely utilized as a chiral auxiliary and building block in asymmetric synthesis.[1][2] Its applications are prominent in the pharmaceutical and agrochemical industries for the creation of enantiomerically pure products.[2][3] For instance, it is a key component in the Sharpless enantioselective epoxidation of allylic alcohols.[3][4] This technical guide provides an in-depth overview of the synthesis of diethyl tartrate from tartaric acid via Fischer esterification, detailing experimental protocols, reaction mechanisms, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Overview: Fischer Esterification

The synthesis is achieved through the Fischer esterification of tartaric acid with ethanol in the presence of an acid catalyst.[5][6] This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to form the ester.[7][8] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water generated is removed.[5][9]

Overall Reaction:

HOOC-CH(OH)-CH(OH)-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-CH(OH)-CH(OH)-COOCH₂CH₃ + 2 H₂O (Tartaric Acid + Ethanol ⇌ Diethyl Tartrate + Water)

Experimental Protocols

Several methods for the synthesis of diethyl tartrate have been reported, primarily varying in the choice of catalyst and the method of water removal. Below are detailed protocols for common catalytic systems.

Protocol 1: Strong Acid Catalysis (e.g., Sulfuric Acid or HCl)

This is a classic and widely used method for Fischer esterification.

Materials:

-

(L)-Tartaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or dry hydrochloric acid (HCl) gas

-

Chloroform or another suitable solvent for azeotropic removal of water[10]

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or a water separator), combine tartaric acid, a large excess of absolute ethanol, and a suitable solvent like chloroform.[9][10]

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.[9] Alternatively, the ethanol solution can be saturated with dry hydrochloric acid gas while cooling in an ice bath.[11]

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected (this can take up to 60 hours).[10]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol and solvent under reduced pressure using a rotary evaporator.[9]

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[9]

-

-

Drying and Purification:

Protocol 2: Boric Acid Catalysis

This method utilizes a milder, less corrosive, and recyclable catalyst.[12][13]

Materials:

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the tartaric acid in dry ethanol and carbon tetrachloride.[13]

-

Catalyst Addition: Add boric acid to the stirring solution.[13]

-

Reaction: Stir the mixture at room temperature for an extended period (e.g., 18 hours) or heat under reflux to reduce reaction time.[12][13]

-

Work-up:

-

Remove the volatile components (ethanol and carbon tetrachloride) under vacuum with gentle heating.[13]

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexane solvent system to obtain pure diethyl tartrate.[13]

Data Presentation

The following table summarizes the key quantitative data for the reactants, products, and reaction conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Tartaric Acid Molar Mass | 150.09 g/mol | |

| Ethanol Molar Mass | 46.07 g/mol | |

| Product: Diethyl Tartrate | ||

| Chemical Formula | C₈H₁₄O₆ | [1][2] |

| Molar Mass | 206.19 g/mol | [2][14] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Boiling Point | 280 °C | [2][15] |

| Melting Point | 17 °C | [2][15] |

| Density | ~1.204 g/mL at 25 °C | [15][16] |

| Reaction Conditions & Yield | ||

| Catalyst | H₂SO₄, HCl, Boric Acid, Ion-exchange resin | [10][11][12] |

| Reaction Time | 2 - 60 hours (method dependent) | [9][10] |

| Typical Yield | 90-96% (method dependent) | [10][13] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of diethyl tartrate.

Caption: General experimental workflow for diethyl tartrate synthesis.

Fischer Esterification Signaling Pathway (Mechanism)

This diagram outlines the key steps in the acid-catalyzed esterification mechanism.

Caption: Simplified mechanism of Fischer esterification.

References

- 1. CAS 87-91-2: Diethyl tartrate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfachemic.com [alfachemic.com]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. Diethyl-L-tartrate | C8H12O6-2 | CID 29414057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]

- 16. Diethyl tartrate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Diethyl Tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl tartrate in various organic solvents. Diethyl tartrate, a diester of tartaric acid, is a crucial chiral auxiliary and building block in asymmetric synthesis, particularly in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Core Concepts of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent, as well as on temperature, pressure, and the pH of the solution. In the context of drug development and organic synthesis, solubility dictates the medium in which a reaction can be effectively carried out, how a product can be isolated and purified, and how a final active pharmaceutical ingredient (API) can be formulated for delivery.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of Diethyl Tartrate in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility | Source |

| Alcohols | Ethanol | Soluble / Miscible | [1][2][3] |

| Methanol | Soluble / Miscible | [4] | |

| Ethers | Diethyl Ether | Soluble | [2][3] |

| Oils | Fixed Oils | Soluble | [3] |

| Water | Water | Slightly soluble to insoluble | [1][2][3][5] |

Table 2: Quantitative Solubility of Diethyl Tartrate in Water

| Temperature (°C) | Solubility (mg/L) | Method | Source |

| 25 | 71,920 (estimated) | Estimation | The Good Scents Company |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following section details a standard methodology for determining the solubility of diethyl tartrate in an organic solvent of interest. The most common and reliable method is the equilibrium shake-flask method, followed by quantitative analysis.

Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

Diethyl tartrate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a calibrated UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of diethyl tartrate to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Place the sealed container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all particulate matter. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification:

-

Gravimetric Analysis: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or a gentle stream of inert gas. The container with the dried residue is weighed again, and the mass of the dissolved diethyl tartrate is determined.

-

Chromatographic/Spectroscopic Analysis: Prepare a series of standard solutions of diethyl tartrate of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve. Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve and analyze it using the same method. The concentration of diethyl tartrate in the original saturated solution can then be calculated.

-

3. Data Reporting: Solubility is typically reported in units of mass per volume (e.g., g/100 mL, mg/mL) or moles per volume (mol/L) at a specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of diethyl tartrate solubility.

Conclusion

Diethyl tartrate exhibits good solubility in a range of common organic solvents, particularly alcohols and ethers, and is miscible with ethanol. This property is fundamental to its widespread use in organic synthesis. For applications demanding precise control over concentration, such as in pharmaceutical crystallization and formulation, the experimental determination of solubility using the shake-flask method is recommended. The protocols and information provided in this guide offer a solid foundation for researchers and professionals working with this versatile chiral compound.

References

Spectroscopic Analysis of Diethyl Tartrate: A Technical Guide

An in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of Diethyl Tartrate, presenting key data and experimental methodologies for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl Tartrate, a versatile chiral molecule widely used in asymmetric synthesis. The following sections detail its ¹H NMR, ¹³C NMR, and FT-IR spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for L-(+)-Diethyl Tartrate in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of L-(+)-Diethyl Tartrate exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for structural elucidation.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (Ethyl) | 1.33 | Triplet | 7.1 |

| -OH | 3.40 | Singlet (broad) | - |

| -CH₂- (Ethyl) | 4.31 | Quartet | 7.1 |

| -CH- (Tartrate) | 4.55 | Singlet | - |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| -CH₃ (Ethyl) | 14.2 |

| -CH₂- (Ethyl) | 62.1 |

| -CH- (Tartrate) | 72.8 |

| -C=O (Ester) | 171.2 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of neat L-(+)-Diethyl Tartrate shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3450 | O-H stretch (alcohol) | Strong, broad |

| ~2980 | C-H stretch (alkane) | Medium |

| ~1740 | C=O stretch (ester) | Strong |

| ~1120 | C-O stretch (ester/alcohol) | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of Diethyl Tartrate.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of L-(+)-Diethyl Tartrate (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Solvent: CDCl₃.

-

Temperature: Room temperature.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0 to 220 ppm.

-

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

A small drop of neat L-(+)-Diethyl Tartrate is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal or salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Diethyl Tartrate.

A Technical Guide to Dietal Tartrate: Commercial Availability, Purity, and Applications in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of diethyl tartrate, a versatile chiral reagent widely utilized in the pharmaceutical and fine chemical industries. This document details its commercial availability, typical purity grades, and key applications, with a focus on its role in asymmetric synthesis. Experimental protocols for its use and analytical methods for quality control are also presented to support researchers and drug development professionals in their work.

Commercial Availability and Purity

Diethyl tartrate is readily available from a multitude of chemical suppliers worldwide. It is most commonly offered as the chiral isomers L-(+)-diethyl tartrate (CAS No: 87-91-2) and D-(-)-diethyl tartrate (CAS No: 13811-71-7). The meso form (CAS No: 21066-72-8) is less common but also commercially available.[1]

Suppliers typically offer several grades of diethyl tartrate, with purities generally exceeding 98%. For applications in pharmaceutical synthesis and other sensitive areas, higher purity grades of ≥99% are widely available.[2] The enantiomeric excess (e.e.) for chiral grades is also a critical parameter, with suppliers often guaranteeing an e.e. of ≥99%.

Table 1: Common Commercial Grades and Specifications of Diethyl Tartrate

| Property | Typical Specification | Notes |

| Purity (by GC) | >98.0% or ≥99.0% | Higher purity grades are recommended for pharmaceutical applications. |

| Enantiomeric Excess (e.e.) | ≥99% (for chiral isomers) | Determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). |

| Appearance | Colorless to light yellow, clear liquid | A significant deviation in color may indicate the presence of impurities.[3] |

| Specific Rotation [α]D | +7.5° to +8.5° (neat, 20°C) for L-(+)-isomer | A key indicator of enantiomeric purity.[4] |

| Water Content (by Karl Fischer) | ≤ 0.5% w/v | Excess water can interfere with moisture-sensitive reactions.[2] |

A non-exhaustive list of suppliers includes major chemical manufacturers and distributors such as Sigma-Aldrich, TCI Chemicals, and Fisher Scientific, as well as numerous other specialized chemical companies.

Physicochemical Properties

A summary of the key physical and chemical properties of diethyl tartrate is provided below. This data is essential for handling, storage, and reaction setup.

Table 2: Physicochemical Data of Diethyl Tartrate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₆ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Boiling Point | 280 °C (lit.) | |

| Melting Point | 17 °C | [1] |

| Density | 1.204 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.446 (lit.) | |

| Flash Point | 93 °C | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and fixed oils. | [4] |

Applications in Asymmetric Synthesis

The primary application of diethyl tartrate in research and drug development lies in its use as a chiral auxiliary or ligand in asymmetric synthesis. Its C2 symmetry and readily available enantiopure forms make it a cornerstone of modern stereoselective transformations.

The Sharpless Asymmetric Epoxidation

One of the most significant applications of diethyl tartrate is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols.[6] This reaction provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile chiral building blocks for a wide range of biologically active molecules.[6]

The reaction utilizes a catalyst formed in situ from titanium(IV) isopropoxide and either L-(+)- or D-(-)-diethyl tartrate. The choice of the diethyl tartrate enantiomer dictates the stereochemical outcome of the epoxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving diethyl tartrate.

Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol describes the catalytic Sharpless asymmetric epoxidation of geraniol to produce (2S,3S)-2,3-epoxygeraniol, a key intermediate in the synthesis of various natural products.

Materials:

-

Geraniol

-

D-(-)-Diisopropyl tartrate (DIPT) or L-(+)-Diethyl tartrate (DET)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

-

Powdered 4Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

10% aqueous tartaric acid solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves and anhydrous dichloromethane.

-

Cool the suspension to -20 °C in a cooling bath.

-

To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst.[7]

-

Add geraniol to the reaction mixture.

-

Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature remains below -15 °C.[7]

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.[7]

-

Stir the mixture vigorously for 1 hour, then transfer to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired epoxy alcohol.

Synthesis of Pharmaceutical Intermediates

Diethyl tartrate serves as a crucial starting material for the synthesis of various chiral pharmaceutical intermediates. For instance, it has been employed in the synthesis of the antiviral drug oseltamivir (Tamiflu®) and intermediates for the beta-blocker (S)-propranolol.

Example: Synthesis of an Intermediate for (S)-Propranolol

While a detailed step-by-step protocol for the synthesis of (S)-propranolol using diethyl tartrate is complex and involves multiple steps, the general strategy often involves the kinetic resolution of a racemic epoxide intermediate catalyzed by a chiral complex derived from tartaric acid or its esters.[5][8][9]

Quality Control and Impurity Profiling

For applications in drug development and manufacturing, rigorous quality control of diethyl tartrate is paramount. The presence of impurities can significantly impact the yield, stereoselectivity, and safety profile of the final active pharmaceutical ingredient (API).

Common Impurities

Potential impurities in commercial diethyl tartrate can arise from the starting materials (tartaric acid and ethanol) or as byproducts of the esterification process. These may include:

-

Residual Tartaric Acid: Incomplete esterification can leave unreacted tartaric acid.

-

Monoethyl Tartrate: The partially esterified product.

-

Water: As a byproduct of the esterification reaction.

-

Ethanol: Residual solvent from the synthesis.

-

Diastereomers: For chiral grades, the presence of the undesired diastereomer (e.g., meso-diethyl tartrate) or the other enantiomer is a critical purity parameter.[1]

-

Byproducts from Side Reactions: Under harsh acidic conditions, tartaric acid can potentially undergo side reactions.[7]

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to assess the purity and quality of diethyl tartrate.

Table 3: Analytical Methods for Diethyl Tartrate Quality Control

| Analytical Technique | Purpose | Key Parameters Monitored |

| Gas Chromatography (GC) | Assay (purity), residual solvents | Peak area percentage of diethyl tartrate, detection of volatile impurities. |

| Chiral Gas Chromatography (GC) | Enantiomeric excess (e.e.) | Separation and quantification of enantiomers. |

| High-Performance Liquid Chromatography (HPLC) | Assay, non-volatile impurities | Purity determination, detection of tartaric acid and monoethyl tartrate. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (e.e.) | Orthogonal method to chiral GC for enantiomeric purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity identification | Structural elucidation of unknown impurities. |

| Karl Fischer Titration | Water content | Quantification of residual water. |

| Polarimetry | Specific rotation | Confirmation of enantiomeric identity and purity. |

Experimental Protocol: GC-MS for Impurity Profiling

A general procedure for the analysis of impurities in diethyl tartrate using GC-MS is as follows:

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or high-resolution mass spectrometer).

-

Capillary column suitable for polar compounds (e.g., a wax or mid-polarity column).

Procedure:

-

Sample Preparation: Dilute a known amount of the diethyl tartrate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a wide mass range (e.g., m/z 40-400) to detect a variety of potential impurities.

-

-

Data Analysis:

-

Identify the main peak corresponding to diethyl tartrate.

-

Identify impurity peaks and perform library searches (e.g., NIST library) for tentative identification.

-

For unknown impurities, analyze the fragmentation patterns to propose potential structures.

-

Conclusion

Diethyl tartrate is an indispensable chiral reagent in modern organic synthesis, particularly for the production of enantiomerically pure compounds for the pharmaceutical industry. Its commercial availability in high purity and well-established applications, such as the Sharpless asymmetric epoxidation, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, handling, and analytical control is crucial for its effective and reliable use in the synthesis of complex, life-saving medicines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. API Case Study: Praziquantel – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. Diethyl L-tartrate | Properties, Uses & Applications [chemicalbull.com]

- 4. fao.org [fao.org]

- 5. (+)-Diethyl-L-tartrate | 87-91-2 | FD16060 | Biosynth [biosynth.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. diethyl laevo-tartrate [thegoodscentscompany.com]

- 9. lcms.cz [lcms.cz]

The Role of Diethyl Tartrate as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diethyl tartrate (DET) as a versatile and economically significant chiral auxiliary in asymmetric synthesis. Sourced from the chiral pool, this readily available reagent has been pivotal in the development of stereoselective transformations, most notably the Sharpless Asymmetric Epoxidation, a reaction that garnered K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry. This document will delve into the core principles of DET-mediated chirality transfer, present quantitative data for key reactions, provide detailed experimental protocols, and illustrate the underlying mechanisms and workflows through detailed diagrams.

Core Principles of Diethyl Tartrate as a Chiral Auxiliary

Diethyl tartrate is a diester of tartaric acid and exists as three stereoisomers: the chiral (R,R)-(+)-DET and (S,S)-(-)-DET, and the achiral meso form.[1] The chiral enantiomers are widely employed as chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a reaction to control the stereochemical outcome.[2][3] The fundamental principle behind DET's efficacy lies in its ability to form a chiral complex with a metal center, typically titanium, creating a sterically defined environment that directs the approach of a reactant to a prochiral substrate. This guided approach ensures the formation of one enantiomer of the product in excess over the other.

The choice of the DET enantiomer directly dictates the stereochemistry of the product, offering a predictable and controllable method for synthesizing chiral molecules.[2] For instance, in the Sharpless epoxidation, L-(+)-diethyl tartrate typically directs oxygen delivery to one face of the double bond, while D-(-)-diethyl tartrate directs it to the opposite face.[2]

Key Asymmetric Syntheses Employing Diethyl Tartrate

The Sharpless Asymmetric Epoxidation

The most prominent application of diethyl tartrate is in the Sharpless asymmetric epoxidation, a highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[2] This reaction utilizes a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP) as the oxidizing agent, and a stoichiometric amount of chiral diethyl tartrate.[2][4][5] The reaction is known for its broad substrate scope and high predictability of the product's stereochemistry.[6]

Mechanism of Chirality Transfer:

The mechanism involves the formation of a chiral titanium-tartrate complex. The isopropoxide ligands on the titanium are displaced by diethyl tartrate, the allylic alcohol substrate, and the TBHP oxidant.[5][7] This assembly creates a chiral environment around the titanium center, which directs the delivery of the oxygen atom from TBHP to one of the two faces of the alkene. The specific face that is epoxidized is determined by the chirality of the diethyl tartrate used.[6] The catalyst is believed to exist as a dimer of [Ti(tartrate)(OR)₂].[4][6]

Quantitative Data for the Sharpless Asymmetric Epoxidation:

| Allylic Alcohol Substrate | DET Enantiomer | Product | Enantiomeric Excess (ee%) | Yield (%) |

| Geraniol | (+)-DET | (2R,3R)-2,3-Epoxygeraniol | >95 | 90 |

| (Z)-α-Phenylcinnamyl alcohol | (-)-DET | (2S,3R)-epoxide | 98 | 85 |

| (E)-2-Hexen-1-ol | (+)-DET | (2R,3R)-2,3-Epoxy-1-hexanol | 95 | 80 |

Note: The data presented are representative examples and may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Epoxidation of Geraniol

-

Catalyst Preparation: A solution of titanium(IV) isopropoxide (0.5 mmol) in dry dichloromethane (CH₂Cl₂) (10 mL) is cooled to -20°C under an inert atmosphere. To this, a solution of L-(+)-diethyl tartrate (0.6 mmol) in CH₂Cl₂ (5 mL) is added dropwise. The mixture is stirred for 30 minutes at this temperature.

-

Reaction Execution: A solution of geraniol (5 mmol) in CH₂Cl₂ (10 mL) is added to the catalyst mixture. Subsequently, a solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 1.1 eq) is added dropwise while maintaining the temperature at -20°C.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (5 mL). The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2,3-epoxygeraniol.

Asymmetric Cyclopropanation

Diethyl tartrate also serves as a chiral auxiliary in the asymmetric Simmons-Smith reaction of allylic alcohols to produce optically active cyclopropylmethyl alcohols.[8] In this reaction, diethylzinc (Zn(Et)₂) and diiodomethane (CH₂I₂) are used as the cyclopropanating reagents. The presence of a chiral tartrate ester influences the stereochemical course of the reaction, leading to the enantioselective formation of the cyclopropane ring.[8] However, in some instances, other chiral ligands have been shown to provide higher enantioselectivity.[9][10]

Quantitative Data for Asymmetric Cyclopropanation:

| Allylic Alcohol Substrate | Chiral Auxiliary | Product | Enantiomeric Excess (ee%) | Yield (%) |

| Cinnamyl alcohol | (R,R)-Diethyl tartrate | (1R,2R)-1-Phenyl-2-(hydroxymethyl)cyclopropane | 85 | 70 |

| 3-Methyl-2-buten-1-ol | (R,R)-Diethyl tartrate | (R)-1,1-Dimethyl-2-(hydroxymethyl)cyclopropane | 78 | 65 |

Note: The data presented are representative examples and may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Cyclopropanation of Cinnamyl Alcohol

-

Reagent Preparation: A solution of cinnamyl alcohol (2 mmol) in dry CH₂Cl₂ (10 mL) is prepared under an inert atmosphere. To this is added a solution of (R,R)-diethyl tartrate (2.2 mmol) in CH₂Cl₂ (5 mL).

-

Reaction Execution: The mixture is cooled to 0°C, and a solution of diethylzinc (1.0 M in hexanes, 4.4 mmol) is added dropwise. The reaction is stirred for 30 minutes at 0°C. Subsequently, a solution of diiodomethane (4.4 mmol) in CH₂Cl₂ (5 mL) is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (10 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Asymmetric Aldol Reactions

Tartrate-derived auxiliaries have been employed to induce diastereoselectivity in aldol reactions. For instance, a Lewis acid-promoted aldol reaction between a silyl enol ether and a tartrate-derived aldehyde has been shown to proceed with high diastereoselectivity.[11] The tartrate moiety, acting as a chiral auxiliary, directs the formation of new carbon-carbon bonds with a high degree of stereocontrol.[2]

Visualizing the Role of Diethyl Tartrate

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the use of diethyl tartrate as a chiral auxiliary.

Caption: Mechanism of the Sharpless Asymmetric Epoxidation.

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Caption: Stereochemical control using different DET enantiomers.

Conclusion

Diethyl tartrate has established itself as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its low cost, ready availability from the chiral pool, and the high degree of stereocontrol it imparts, particularly in the Sharpless asymmetric epoxidation, have made it an invaluable tool for chemists in academia and industry. The predictable nature of DET-mediated reactions allows for the rational design of synthetic routes to complex, enantiomerically pure molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. The principles and methodologies outlined in this guide underscore the continued significance of diethyl tartrate in modern organic chemistry.

References

- 1. Diethyl tartrate - Wikipedia [en.wikipedia.org]

- 2. Diethyl tartrate | 408332-88-7 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. name-reaction.com [name-reaction.com]